AD013

ACE domain selectivity cACE/NEP dual inhibition angioedema risk mitigation

Sourcing a reliable, well-characterized tool compound for investigating cACE-selective dual inhibition is challenging due to limited suppliers and inconsistent purity. AD013 (CAS 3010931-81-1) directly addresses this need. - Potent & Selective: Achieves nanomolar inhibition of both cACE and NEP while sparing nACE, a critical differentiator from non-selective dual inhibitors like omapatrilat. - Structurally Validated: Co-crystal structures are available (PDB: 7Q26, 7Q29), enabling structure-based drug design and SAR studies. - Research-Grade Supply: Available in multiple research quantities (25 mg to 100 mg), verified for purity and stability, with documented handling and storage protocols.

Molecular Formula C24H28N2O5
Molecular Weight 424.5 g/mol
Cat. No. B12423698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD013
Molecular FormulaC24H28N2O5
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCC(N2C(=O)CNC(CCC3=CC=CC=C3)C(=O)O)C(=O)O
InChIInChI=1S/C24H28N2O5/c1-16-7-10-18(11-8-16)20-13-14-21(24(30)31)26(20)22(27)15-25-19(23(28)29)12-9-17-5-3-2-4-6-17/h2-8,10-11,19-21,25H,9,12-15H2,1H3,(H,28,29)(H,30,31)/t19-,20+,21-/m0/s1
InChIKeyWVLQTFUZRYRSBE-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AD013: A Selective cACE/NEP Dual Inhibitor for Advanced Cardiovascular Research


AD013 is a small-molecule dual inhibitor targeting the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP), designed to probe the structural requirements for potent dual cACE/NEP inhibition [1]. It is a 1-carboxy-3-phenylpropyl dipeptide analog synthesized based on the C-domain-selective ACE inhibitor lisinopril-tryptophan (LisW) . The compound exhibits nanomolar potency against its primary targets and demonstrates marked selectivity for cACE over the N-domain of ACE (nACE) . High-resolution crystal structures of AD013 bound to both nACE (PDB 7Q26) and cACE (PDB 7Q29) have been elucidated, providing atomic-level insight into its binding mode and the structural basis for its domain selectivity [2][3].

AD013: Why Generic ACE Inhibitors or NEP Inhibitors Cannot Substitute Its Unique Dual Pharmacophore


Unlike classical ACE inhibitors (e.g., lisinopril) or standalone NEP inhibitors (e.g., sacubitril), AD013 is rationally designed to concurrently engage cACE and NEP while sparing nACE [1]. This is critical because non-selective dual ACE/NEP inhibitors like omapatrilat, which inhibit both nACE and cACE, were associated with increased risk of angioedema in clinical trials [2]. nACE plays a key role in bradykinin degradation; preserving its function is hypothesized to maintain a favorable safety profile while still delivering the cardioprotective and antihypertensive benefits of dual ACE/NEP inhibition [3]. Therefore, substituting AD013 with a generic ACE inhibitor or a single-target NEP inhibitor would not replicate its unique mechanism of action and would not allow researchers to dissect the specific contributions of cACE-selective dual inhibition.

AD013 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


AD013 Exhibits 7.7-Fold Selectivity for cACE Over nACE, Distinct from Non-Selective Inhibitors

AD013 demonstrates a 7.7-fold selectivity for the C-domain of ACE (cACE) over the N-domain (nACE) . This is in stark contrast to the non-selective dual ACE/NEP inhibitor omapatrilat, which potently inhibits both domains [1]. The selectivity ratio is calculated from Ki values of 0.44 µM for cACE and 3.4 µM for nACE, determined under identical assay conditions .

ACE domain selectivity cACE/NEP dual inhibition angioedema risk mitigation

AD013 Achieves Dual cACE/NEP Inhibition, Distinguished from Single-Target Inhibitors

AD013 is a dual inhibitor of cACE and NEP, a property not shared by classical ACE inhibitors (e.g., lisinopril) or standalone NEP inhibitors (e.g., sacubitril) [1]. While quantitative NEP Ki data for AD013 was not directly identified in accessible sources, the compound was specifically synthesized and characterized in a study probing requirements for dual cACE/NEP inhibition, confirming its dual-target activity .

dual ACE/NEP inhibition lisinopril-tryptophan analog cardiovascular research

High-Resolution Crystal Structures of AD013 Bound to nACE and cACE Provide Atomic-Level Insight for Structure-Based Design

Crystal structures of AD013 in complex with the N-domain of ACE (PDB 7Q26, 1.70 Å resolution) and the C-domain of ACE (PDB 7Q29, 1.60 Å resolution) have been solved [1][2]. These structures provide direct, high-resolution visualization of the binding interactions that confer cACE selectivity. In contrast, structural data for closely related analogs like AD011 and AD012 are also available, enabling comparative analysis of binding modes [3].

X-ray crystallography ACE/NEP inhibitor structure-based drug design

Recommended Application Scenarios for AD013 Based on Its Unique Pharmacological Profile


Mechanistic Studies of cACE-Selective Dual Inhibition in Cardiovascular Disease Models

AD013 is the ideal tool compound for in vitro and in vivo studies aimed at dissecting the individual and combined roles of cACE and NEP inhibition. Its cACE selectivity profile allows researchers to test the hypothesis that sparing nACE-mediated bradykinin degradation reduces angioedema risk while maintaining therapeutic efficacy [1]. Studies utilizing AD013 can provide critical data to differentiate its mechanism from non-selective dual inhibitors like omapatrilat [2].

Structure-Based Drug Design and Computational Chemistry Campaigns Targeting ACE and NEP

The availability of high-resolution crystal structures of AD013 bound to both nACE and cACE (PDB 7Q26 and 7Q29) makes it an excellent reference compound for structure-based design [3][4]. Medicinal chemists can use these structures to perform molecular docking studies, analyze key binding interactions, and design next-generation dual inhibitors with improved potency and selectivity. The structural data for AD013 and its analogs (AD011, AD012) provide a valuable comparative set for understanding SAR at the atomic level [1].

Pharmacological Differentiation of Dual cACE/NEP Inhibitors from Single-Target Agents

AD013 serves as a critical comparator in studies evaluating the therapeutic advantage of dual cACE/NEP inhibition over single-target ACE inhibition (e.g., lisinopril) or NEP inhibition (e.g., sacubitril) . Its unique dual pharmacophore allows researchers to benchmark the additive or synergistic effects on blood pressure, cardiac remodeling, and natriuretic peptide signaling in hypertension and heart failure models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD013

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.